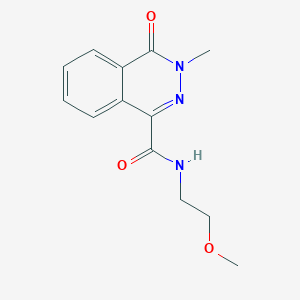

N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Overview

Description

N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest due to its chemical structure and potential applications. While specific information about this compound is limited, related research in the field of phthalazine derivatives provides valuable insights.

Synthesis Analysis

The synthesis of phthalazine derivatives often involves multicomponent reactions. For example, [(1,2,3-Triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives were synthesized via a one-pot four-component condensation reaction of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides (Salehi et al., 2012). This method could potentially be adapted for the synthesis of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been studied using various techniques. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation (Demir et al., 2015). Similar methods could be applied to study the molecular structure of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

Chemical Reactions and Properties

Phthalazine derivatives often undergo various chemical reactions due to their functional groups. For example, the palladium-catalyzed coupling reactions of N-Methoxy-N-methylcarbamoyl chloride for the synthesis of N-Methoxy-N-methylamides (Murakami et al., 1998). Similar reactions might be applicable to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

Physical Properties Analysis

The physical properties of phthalazine derivatives can be quite diverse. For instance, the study of N-methoxy-N-methylamides revealed their effective acylating properties (Lee & Park, 2002). Understanding such properties is crucial for practical applications of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

Scientific Research Applications

Serotonin Receptor Interactions

Research on analogues and derivatives similar to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has shown significant interactions with serotonin receptors, which could be pivotal in understanding its therapeutic potential. Studies have identified compounds with high affinity for 5-HT1A serotonin receptors, indicating potential applications in neurological and psychiatric disorders. For instance, modifications to the phthalimide moiety in related compounds have led to improved selectivity and affinity for 5-HT1A receptors, offering insights into the design of more effective serotonin receptor modulators (Raghupathi et al., 1991), (Glennon et al., 1988).

Anti-Inflammatory and Analgesic Agents

Another area of research explores the synthesis of novel compounds derived from or related to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide for their anti-inflammatory and analgesic properties. These compounds have been tested for their effectiveness as cyclooxygenase inhibitors and their potential as analgesic and anti-inflammatory agents, displaying significant activity in preclinical models (Abu‐Hashem et al., 2020).

Novel Synthetic Approaches

Research has also been conducted on innovative synthetic methods for creating derivatives and analogues of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. These studies have contributed to the development of new synthetic routes that could facilitate the exploration of the compound's therapeutic potential and its mechanism of action. For example, one study detailed a one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, showcasing the efficiency of combining click-multicomponent reactions for the synthesis of complex molecules (Salehi et al., 2012).

Interaction with DNA

The interaction of derivatives of N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide with DNA has been studied to assess their potential as anticancer agents. Investigations into the binding mechanisms with DNA suggest that these compounds can intercalate into DNA, indicating a possible route for their anticancer activity. This line of research is crucial for developing new cancer therapies based on the modulation of DNA structure and function (Pons et al., 1991).

properties

IUPAC Name |

N-(2-methoxyethyl)-3-methyl-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-16-13(18)10-6-4-3-5-9(10)11(15-16)12(17)14-7-8-19-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBDVMRDUUMSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

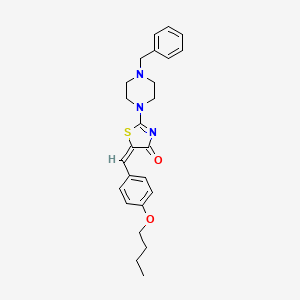

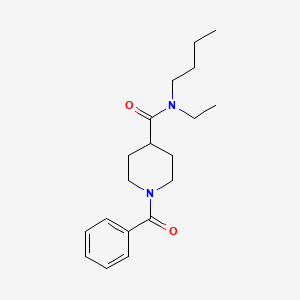

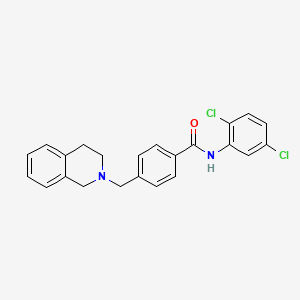

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)

![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)

![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)